methyl octadeca-10,13-diynoate methyl octadeca-10,13-diynoate
Brand Name: Vulcanchem
CAS No.: 18202-24-9
VCID: VC21038893
InChI: InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3
SMILES: CCCCC#CCC#CCCCCCCCCC(=O)OC
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

methyl octadeca-10,13-diynoate

CAS No.: 18202-24-9

Cat. No.: VC21038893

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

methyl octadeca-10,13-diynoate - 18202-24-9

Specification

CAS No. 18202-24-9
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name methyl octadeca-10,13-diynoate
Standard InChI InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3
Standard InChI Key PCBPPTPURTWNQO-UHFFFAOYSA-N
SMILES CCCCC#CCC#CCCCCCCCCC(=O)OC
Canonical SMILES CCCCC#CCC#CCCCCCCCCC(=O)OC

Introduction

Chemical Identity and Fundamental Properties

Methyl octadeca-10,13-diynoate belongs to the family of alkynes, specifically categorized as a fatty acid methyl ester containing multiple unsaturated bonds. Its structure features a methyl ester group at one end and a straight carbon chain containing two triple bonds at specific positions. This unique arrangement contributes to its chemical reactivity and potential applications in organic synthesis.

Basic Chemical Information

The compound is identified through several standardized chemical identifiers and properties, which are essential for its classification and research applications.

ParameterValue
CAS Number18202-24-9
Molecular FormulaC₁₉H₃₀O₂
Molecular Weight290.4 g/mol
IUPAC NameMethyl octadeca-10,13-diynoate
Common Synonym10,13-Octadecadiynoic acid methyl ester
PubChem Compound ID28962

Table 1: Chemical Identifiers of Methyl Octadeca-10,13-diynoate

Structural Representation

The structural representation of methyl octadeca-10,13-diynoate can be expressed through various chemical notations that provide information about its atomic arrangement and bonding patterns.

Notation TypeRepresentation
SMILES (Canonical)CCCCC#CCC#CCCCCCCCCC(=O)OC
Standard InChIInChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3
Standard InChIKeyPCBPPTPURTWNQO-UHFFFAOYSA-N

Table 2: Structural Notations for Methyl Octadeca-10,13-diynoate

The compound's structure features a linear carbon chain with 18 carbon atoms, with triple bonds located at positions 10 and 13. The terminal end contains a methyl ester functional group (-COOCH₃), which contributes to its classification as a fatty acid methyl ester.

Physical and Chemical Properties

The physical and chemical properties of methyl octadeca-10,13-diynoate are influenced by its unique molecular structure, particularly the presence of two triple bonds in the carbon chain.

Physical Properties

As a fatty acid methyl ester with unsaturated bonds, methyl octadeca-10,13-diynoate exhibits physical characteristics typical of this class of compounds, modified by the presence of the triple bonds.

While specific experimental data on the physical properties of methyl octadeca-10,13-diynoate is limited in the available literature, its properties can be inferred from its structure and comparison with similar compounds. The presence of triple bonds increases rigidity in the molecule and affects properties such as melting point, boiling point, and solubility compared to saturated fatty acid esters.

Chemical Reactivity

The chemical reactivity of methyl octadeca-10,13-diynoate is primarily determined by two functional groups:

  • The methyl ester group (-COOCH₃) at the terminal end, which can undergo typical ester reactions such as hydrolysis and transesterification.

  • The two triple bonds (alkyne groups) at positions 10 and 13, which can participate in addition reactions, cycloadditions, and coupling reactions characteristic of alkynes.

The presence of two triple bonds in relatively close proximity (at positions 10 and 13) makes this compound particularly interesting for synthetic chemists, as it allows for selective functionalization and modification of the carbon chain at these reactive sites.

Synthesis Methods

The synthesis of methyl octadeca-10,13-diynoate typically involves organic chemistry techniques focused on creating the carbon chain with precisely positioned triple bonds, followed by esterification to introduce the methyl ester group.

Comparison with Synthesis of Related Compounds

The synthesis approach for methyl octadeca-10,13-diynoate would differ from that of its isomers, such as methyl octadeca-8,13-diynoate and methyl octadeca-9,13-diynoate, primarily in the positioning of the triple bonds. Each of these compounds requires specific synthetic strategies to achieve the desired configuration of unsaturated bonds.

CompoundCAS NumberKey Synthetic Consideration
Methyl octadeca-10,13-diynoate18202-24-9Positioning triple bonds at C10 and C13
Methyl octadeca-8,13-diynoate65173-45-7Positioning triple bonds at C8 and C13
Methyl octadeca-9,13-diynoate58444-05-6Positioning triple bonds at C9 and C13

Table 3: Comparison of Synthetic Considerations for Related Diynoates

Applications and Research Significance

Methyl octadeca-10,13-diynoate has potential applications in various fields of chemistry and biochemistry due to its unique structural features.

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis due to the reactive nature of its triple bonds. These functional groups can undergo various transformations, including:

  • Addition reactions to create more complex molecules

  • Cycloaddition reactions to form cyclic structures

  • Metal-catalyzed coupling reactions to extend carbon chains or introduce new functional groups

These synthetic capabilities make methyl octadeca-10,13-diynoate useful in the preparation of specialized chemicals, pharmaceutical intermediates, and materials with specific properties.

Biochemical Research

As a fatty acid derivative with unusual unsaturation patterns, methyl octadeca-10,13-diynoate may have significance in biochemical research, particularly in studies related to:

  • Membrane lipid composition and function

  • Enzymatic reactions involving unsaturated fatty acids

  • Metabolic pathways of specialized lipids

  • Structure-activity relationships in lipid-based signaling molecules

The presence of conjugated triple bonds in the fatty acid chain makes this compound structurally distinct from more common fatty acids, potentially leading to unique biological interactions and properties.

Comparison with Structurally Related Compounds

Methyl octadeca-10,13-diynoate belongs to a family of unsaturated fatty acid methyl esters, which includes similar compounds with varying positions and types of unsaturation.

Comparison with Diyne Isomers

The positioning of triple bonds along the carbon chain significantly affects the chemical and physical properties of these compounds. Comparison with isomeric diynoates provides insight into structure-property relationships.

CompoundTriple Bond PositionsMolecular FormulaMolecular WeightKey Structural Difference
Methyl octadeca-10,13-diynoateC10 and C13C₁₉H₃₀O₂290.4 g/molTriple bonds at positions 10 and 13
Methyl octadeca-8,13-diynoateC8 and C13C₁₉H₃₀O₂290.4 g/molTriple bonds at positions 8 and 13
Methyl octadeca-9,13-diynoateC9 and C13C₁₉H₃₀O₂290.4 g/molTriple bonds at positions 9 and 13

Table 4: Comparison of Structural Isomers of Methyl Octadecadiynoates

Comparison with Dienoic Analogs

It is important to distinguish methyl octadeca-10,13-diynoate (with triple bonds) from structurally similar compounds containing double bonds, such as methyl (10E,13E)-octadeca-10,13-dienoate.

PropertyMethyl octadeca-10,13-diynoateMethyl (10E,13E)-octadeca-10,13-dienoate
Bond TypeTriple bonds at C10 and C13Double bonds (E configuration) at C10 and C13
Molecular FormulaC₁₉H₃₀O₂C₁₉H₃₄O₂
Molecular Weight290.4 g/mol294.5 g/mol
Structural RigidityHigher (due to triple bonds)Lower (compared to triple bonds)
Chemical ReactivityCharacteristic of alkynesCharacteristic of alkenes

Table 5: Comparison Between Diynoate and Dienoate Analogs

The difference in bond type (triple vs. double) results in significant differences in molecular geometry, reactivity, and physical properties between these compounds, despite their similar carbon chain structures.

Research Status and Future Directions

Current Research Status

The available literature indicates that methyl octadeca-10,13-diynoate has been identified and characterized, but detailed studies on its synthesis, reactivity, and applications are somewhat limited. Most research focuses on its basic chemical properties and potential applications rather than comprehensive investigations of its behavior in complex systems.

Future Research Directions

Several promising directions for future research on methyl octadeca-10,13-diynoate include:

  • Development of efficient and selective synthetic routes to produce the compound in higher yields and purity

  • Investigation of its reactivity patterns, particularly regarding the selective functionalization of the two triple bonds

  • Exploration of potential applications in materials science, such as the development of polymers or molecular materials with specialized properties

  • Studies on its potential biological activities, including possible antimicrobial, antioxidant, or other bioactive properties

  • Computational studies to predict its behavior in various chemical environments and reactions

The compound's distinctive structure, with precisely positioned triple bonds, makes it an interesting subject for both fundamental research in organic chemistry and applied studies in various fields.

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